No Effect in Conditioned Avoidance vs. Mescaline
In a shuttle-aversive task (conditioned avoidance response, CAR) in rats, macromerine (30, 50, and 80 mg/kg IP) produced no measurable effect on response latencies, whereas mescaline at 35 and 65 mg/kg IP significantly inhibited group mean response latencies [1]. This direct head-to-head comparison demonstrates that macromerine does not recapitulate the behavioral disruption profile of mescaline in this established hallucinogen-sensitive assay, contradicting early assumptions of psychedelic similarity based on structural homology [2].
| Evidence Dimension | Inhibition of Conditioned Avoidance Response (CAR) latency in rats |
|---|---|
| Target Compound Data | No effect up to 80 mg/kg IP |
| Comparator Or Baseline | Mescaline: Significant inhibition at 35 and 65 mg/kg IP |
| Quantified Difference | Qualitative difference: macromerine inactive; mescaline active |
| Conditions | Shuttle-avoidance task in rats; intraperitoneal injection |
Why This Matters
For researchers selecting a non-hallucinogenic phenethylamine control or a compound with minimal central nervous system behavioral disruption, macromerine offers a structurally related but behaviorally inert alternative to mescaline.
- [1] Castleberry, R. B. Effects of macromerine, normacromerine, and bisnormacromerine on a bar-press appetitional and a shuttle-aversive task. Texas Christian University Dissertation, 1975. View Source
- [2] Vogel, W. H.; Evans, B. D.; Bonnem, E. M.; Fischer, J. F.; McLaughlin, J. L. Macromerine, normacromerine and bisnormacromerine: Non-psychoactive methylated derivatives of norepinephrine. Psychopharmacologia 1973, 30 (2), 145–151. View Source
